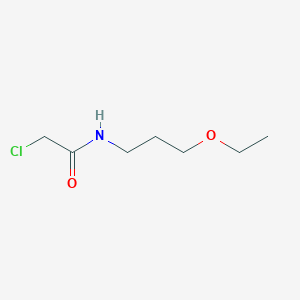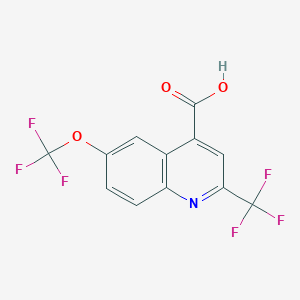
6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline-4-carboxylic Acid
Descripción general
Descripción
6-(Trifluoromethoxy)-2-(trifluoromethyl)quinoline-4-carboxylic acid (TFMQC) is an important organic compound that has been studied extensively in recent years. It is a member of the quinoline family of compounds, which are known for their wide range of biological activities. TFMQC is a versatile compound that has been used in a variety of scientific research applications, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been studied in depth.
Aplicaciones Científicas De Investigación
Direct Metalation and Functionalization The compound has been a subject of interest in the direct metalation and subsequent functionalization of trifluoromethyl-substituted quinolines. Research by Schlosser and Marull (2003) demonstrated that depending on the choice of reagent, 2-(trifluoromethyl)quinoline displays reactivity toward lithium reagents at various positions, enabling the preparation of trifluoromethyl-substituted quinolinecarboxylic acids in a straightforward manner. This process has significant implications for synthetic chemistry, offering a method to achieve regioisomerically pure trifluoromethyl-substituted quinolinecarboxylic acids including the compound (Schlosser & Marull, 2003).
Synthesis and Antimicrobial Activity Another study explored the synthesis and antimicrobial activity of certain substituted 1,2,3-triazoles, including compounds derived from 6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline-4-carboxylic acid. This research highlighted the potential of these compounds in developing new antimicrobial agents, indicating a crucial application in medicinal chemistry and pharmaceutical research (Holla et al., 2005).
Amylolytic Agents Synthesis Makki, Bakhotmah, and Abdel-Rahman (2012) achieved highly efficient syntheses of novel fluorine-bearing quinoline-4-carboxylic acids, including derivatives of the compound of interest, showcasing their activity against Aspergillus fungi as amylolytic agents. This study points to the compound's utility in developing agents with potential applications in agriculture and food industry to control fungal infections (Makki et al., 2012).
Mecanismo De Acción
- Alkaline Phosphatase Inhibition : TQMCA derivatives have shown potent inhibition of alkaline phosphatases, including human tissue-nonspecific alkaline phosphatase (h-TNAP), human intestinal alkaline phosphatase (h-IAP), and human placental alkaline phosphatase (h-PLAP). These enzymes play crucial roles in bone mineralization, metabolism, and cellular signaling .
Direcciones Futuras
: Khan, I., Shah, S. J. A., Ejaz, S. A., Ibrar, A., Hameed, S., Lecka, J., Millán, J. L., Sévigny, J., & Iqbal, J. (2015). Investigation of quinoline-4-carboxylic acid as a highly potent scaffold for the development of alkaline phosphatase inhibitors: synthesis, SAR analysis, and molecular modeling studies. RSC Advances, 5(79), 64267–64276. Link
Propiedades
IUPAC Name |
6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5F6NO3/c13-11(14,15)9-4-7(10(20)21)6-3-5(22-12(16,17)18)1-2-8(6)19-9/h1-4H,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXUAVZRBBNIJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)C(=CC(=N2)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5F6NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline-4-carboxylic Acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



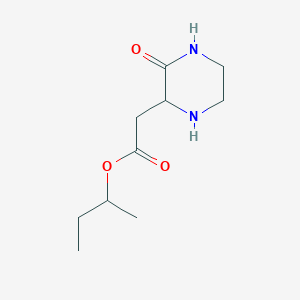
![(2Z)-2-(4-chlorobenzenesulfonyl)-3-[(9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]prop-2-enenitrile](/img/structure/B3075027.png)
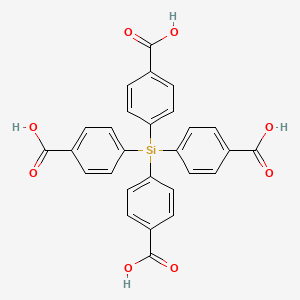
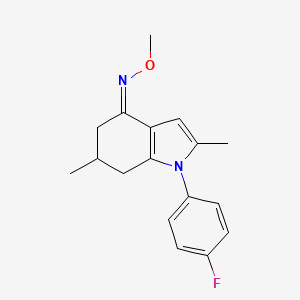
![8-(2-ethoxy-2-oxoethyl)-3-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-8-ium bromide](/img/structure/B3075051.png)
![1-[[3-(trifluoromethyl)phenyl]methyl]-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine](/img/structure/B3075061.png)
![4-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine](/img/structure/B3075069.png)

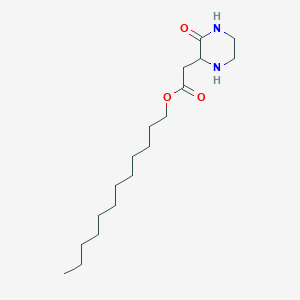

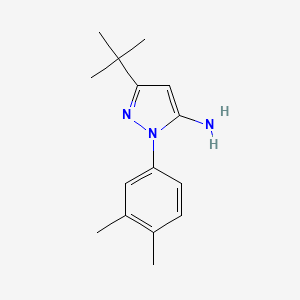

![Phenyl (1-(benzo[b]thiophen-2-yl)ethyl)(hydroxy)carbamate](/img/structure/B3075118.png)
